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molecular formula C11H13NO3 B2814346 ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 119647-73-3

ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B2814346
M. Wt: 207.229
InChI Key: FRUNPDDVIUSYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115152B2

Procedure details

Into a 1000-mL round-bottom flask was placed a solution of 113h (30 g, 133.19 mmol, 1.00 equiv) in CF3COOH (500 mL) and trifluoroacetyl 2,2,2-trifluoroacetate (42 g, 199.97 mmol, 1.50 equiv). See FIG. 14. The resulting solution was stirred at room temperature for 60 min, concentrated under vacuum, diluted with 500 mL of water and 500 mL of EA, and extracted with 3×500 mL of ethyl acetate. The combined organic layers were washed with 1×500 mL of saturated aqueous potassium carbonate and 1×500 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 24 g (87%) of 113i as a light brown solid.
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:10][CH:9]=[C:8]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O)[CH:7]=1)=[O:5])[CH3:2].FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(O)(C(F)(F)F)=O>[O:16]=[C:14]1[C:9]2[NH:10][C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:7][C:8]=2[CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=CN1)CCCC(=O)O
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1000-mL round-bottom flask was placed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with 500 mL of water and 500 mL of EA
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×500 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 1×500 mL of saturated aqueous potassium carbonate and 1×500 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
O=C1CCCC=2C=C(NC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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